N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a thiophene ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinamide core, followed by the introduction of the thiophene ring and the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The thiophene and methylthio groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its biological activity. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives with different substituents on the aromatic ring or the amide nitrogen. Examples include N-(2-hydroxy-2-phenylpropyl)-2-(methylthio)nicotinamide and N-(2-hydroxy-2-(furan-2-yl)propyl)-2-(methylthio)nicotinamide.
Uniqueness
What sets N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide apart is the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes the compound particularly interesting for applications that require specific interactions with biological or chemical targets.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-14(18,11-6-4-8-20-11)9-16-12(17)10-5-3-7-15-13(10)19-2/h3-8,18H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQPJWACKAHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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